tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a fluoro-hydroxyethyl group, and an azetidine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate typically involves multiple steps. One common method includes the reaction of an amino alcohol hydrochloride with di-tert-butyl dicarbonate in the presence of a base such as aqueous sodium hydroxide. The reaction is carried out in tert-butanol as the solvent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the fluoro-hydroxyethyl group.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological targets. It can serve as a probe to study enzyme activity and receptor binding.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry: Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for the synthesis of active pharmaceutical ingredients and other specialized chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. The fluoro-hydroxyethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl N-(3-hydroxypropyl)carbamate: Contains a hydroxypropyl group instead of a fluoro-hydroxyethyl group.
N-Boc-hydroxylamine: Features a hydroxylamine group, used in similar protective and synthetic applications.
Uniqueness: tert-Butyl N-[3-(1-fluoro-2-hydroxy-ethyl)azetidin-3-yl]carbamate is unique due to the presence of the fluoro-hydroxyethyl group and the azetidine ring. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H19FN2O3 |
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Molecular Weight |
234.27 g/mol |
IUPAC Name |
tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)azetidin-3-yl]carbamate |
InChI |
InChI=1S/C10H19FN2O3/c1-9(2,3)16-8(15)13-10(5-12-6-10)7(11)4-14/h7,12,14H,4-6H2,1-3H3,(H,13,15) |
InChI Key |
IEFMOQQBVDVWHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CNC1)C(CO)F |
Origin of Product |
United States |
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